molecular formula C24H22F2N4O2 B10940044 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide

3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B10940044
M. Wt: 436.5 g/mol
InChI Key: LZQRBXHEALSLMI-UHFFFAOYSA-N
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Description

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methylphenyl)propanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly as inhibitors of specific enzymes and receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methylphenyl)propanamide typically involves multicomponent reactions (MCRs). One common approach is the Ugi-Zhu three-component reaction, which is followed by a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions with optimizations for scale-up, such as continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methylphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting tropomyosin receptor kinases (TRKs). TRKs are involved in cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these processes, making it a potential therapeutic agent for cancers that involve TRK overexpression or continuous activation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    TRK inhibitors: Other small-molecule inhibitors targeting TRKs include larotrectinib and entrectinib.

Uniqueness

3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(4-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of the difluoromethyl group, which can enhance its biological activity and selectivity compared to other TRK inhibitors .

Properties

Molecular Formula

C24H22F2N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C24H22F2N4O2/c1-16-7-9-18(10-8-16)27-21(31)11-12-30-22(32)13-19(23(25)26)20-15-29(28-24(20)30)14-17-5-3-2-4-6-17/h2-10,13,15,23H,11-12,14H2,1H3,(H,27,31)

InChI Key

LZQRBXHEALSLMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)CC4=CC=CC=C4)C(F)F

Origin of Product

United States

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